3-(Aziridin-1-yl)cyclohexan-1-one
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Overview
Description
3-(Aziridin-1-yl)cyclohexan-1-one is an organic compound with the molecular formula C8H13NO. It is characterized by the presence of an aziridine ring attached to a cyclohexanone moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive and useful in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aziridin-1-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with aziridine under specific conditions. One common method is the nucleophilic substitution reaction where aziridine acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. This reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Aziridin-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring may yield oxaziridines, while reduction can produce amines .
Scientific Research Applications
3-(Aziridin-1-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 3-(Aziridin-1-yl)cyclohexan-1-one involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-linking in polymer chemistry .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing ring without the cyclohexanone moiety.
Cyclohexanone: A six-membered ring ketone without the aziridine ring.
Oxaziridine: A three-membered ring containing both nitrogen and oxygen atoms.
Uniqueness
3-(Aziridin-1-yl)cyclohexan-1-one is unique due to the combination of the aziridine ring and the cyclohexanone moiety. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-(aziridin-1-yl)cyclohexan-1-one |
InChI |
InChI=1S/C8H13NO/c10-8-3-1-2-7(6-8)9-4-5-9/h7H,1-6H2 |
InChI Key |
QUXHUSWHPDPBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)N2CC2 |
Origin of Product |
United States |
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